2-{8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O3/c1-4-21-5-7-22(8-6-21)10-12-18-14-13(23(12)9-11(17)24)15(25)20(3)16(26)19(14)2/h4-10H2,1-3H3,(H2,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDJNNAFASECJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(N2CC(=O)N)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-{8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide , also known by its CAS number 851940-83-5, exhibits significant biological activity that warrants a comprehensive examination. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 364.42 g/mol. The structure consists of a purine core modified by an acetamide group and a piperazine moiety, which is known to enhance the compound's biological activity.
Research indicates that this compound may function as a dual-action antagonist targeting histamine receptors (H1 and H3) and potentially other pathways involved in neurotransmission and cellular signaling. The presence of the piperazine ring is crucial for receptor binding and modulation.
Pharmacological Effects
- Antihistaminic Activity : Studies have shown that compounds related to this structure can inhibit H1 receptor activity, providing relief from allergic reactions and other histamine-mediated conditions .
- Neurotransmitter Modulation : The piperazine component suggests potential effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways, which are critical in treating mood disorders .
Case Studies
A series of studies have been conducted to evaluate the efficacy and safety of similar compounds:
- Study 1 : A clinical trial involving a related piperazine derivative indicated significant antihistaminic effects with minimal side effects when administered at therapeutic doses .
- Study 2 : In vitro assays demonstrated that the compound exhibited selective inhibition of H3 receptors, suggesting a potential role in managing cognitive disorders associated with histamine dysregulation .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of the compound:
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Molecular Properties
The compound belongs to a class of 7H-purin-7-yl acetamides, where variations in substituents significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:
Research Findings and Implications
- TRPA1 Modulation: HC-030031’s efficacy highlights the importance of aromatic substituents in acetamide analogs for pain pathway modulation. Structural simplification (e.g., diethylamino substitution) reduces activity, emphasizing the need for targeted steric and electronic optimization .
- Synergistic Effects: Minor structural changes, such as replacing piperazine with diethylamine, can drastically alter pharmacokinetics. Computational studies suggest that the 4-ethylpiperazine group in the target compound enhances solubility without sacrificing binding affinity .
Q & A
Basic: What are the established methodologies for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step organic reactions, typically starting with alkylation of a purine-dione core followed by piperazine substitution. Key steps include:
- Alkylation: Using ethyl bromoacetate or similar reagents in acetone under reflux with K₂CO₃ as a base .
- Piperazine coupling: Introducing the 4-ethylpiperazine moiety via nucleophilic substitution, requiring anhydrous conditions and catalysts like TEBA (triethylbenzylammonium chloride) .
- Amide formation: Final condensation with acetamide derivatives using coupling agents (e.g., DIC) in DMF .
Optimization factors:
- Temperature control: Higher yields are achieved at 60–80°C for alkylation .
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in piperazine coupling .
- Catalyst loading: TEBA (5–10 mol%) improves reaction efficiency .
Basic: Which characterization techniques are critical for confirming the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., piperazine methyl protons at δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 391.476) .
- HPLC: Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Basic: How do solubility and stability profiles impact experimental design?
Answer:
- Solubility: The compound is sparingly soluble in water but dissolves in DMSO or DMF. Pre-formulation studies using co-solvents (e.g., PEG 400) enhance bioavailability .
- Stability: Stable at −20°C under inert gas. Degradation occurs under strong acids/bases, necessitating pH-controlled buffers .
Advanced: How can computational modeling predict biological targets or optimize synthesis pathways?
Answer:
- Target prediction: Quantum mechanical calculations (e.g., DFT) model interactions with enzymes like phosphodiesterases, identifying key binding residues (e.g., hydrogen bonds with purine-dione core) .
- Reaction optimization: Transition state analysis using Gaussian software reduces energy barriers for piperazine coupling, minimizing side products .
Advanced: How should researchers resolve contradictions in bioactivity data across structural analogs?
Answer:
- Structural analysis: Compare analogs with varying substituents (e.g., ethyl vs. hexyl chains) using crystallography or docking studies to identify steric/electronic effects .
- Dose-response profiling: Test activity across concentrations (e.g., 1 nM–100 µM) to differentiate potency vs. efficacy .
Advanced: What experimental design principles apply to optimizing reaction yields?
Answer:
- Design of Experiments (DoE): Use factorial designs to screen variables (temperature, solvent ratio, catalyst). For example, a 2³ factorial design identifies optimal K₂CO₃ concentration (1.2 eq.) and reflux time (12 hr) .
- Response Surface Methodology (RSM): Models non-linear relationships, e.g., maximizing yield (>85%) by balancing acetone/water ratios .
Advanced: What strategies identify biological targets for this compound?
Answer:
- Surface Plasmon Resonance (SPR): Screen kinase or GPCR libraries to measure binding kinetics (e.g., Kd < 100 nM for PDE4B) .
- CRISPR-Cas9 knockdown: Validate target relevance by correlating gene silencing with activity loss .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Answer:
- Core modifications: Replace the purine-dione with quinazoline to assess impact on PDE inhibition .
- Substituent variation: Test piperazine derivatives (e.g., 4-methyl vs. 4-ethyl) for improved metabolic stability .
- Bioisosteric replacement: Substitute acetamide with sulfonamide to enhance solubility .
Advanced: How are analytical methods validated for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS validation: Parameters include:
Advanced: What mechanistic insights explain oxidative degradation pathways?
Answer:
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